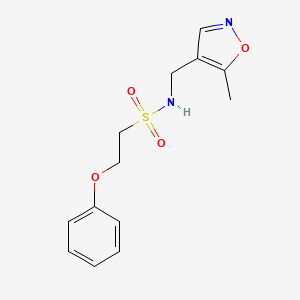

N-((5-methylisoxazol-4-yl)methyl)-2-phenoxyethanesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-((5-methylisoxazol-4-yl)methyl)-2-phenoxyethanesulfonamide” is a complex organic compound. It contains an isoxazole ring, which is a five-membered ring with three carbon atoms and two heteroatoms, one of which is an oxygen atom and the other a nitrogen atom . The isoxazole ring in this compound is substituted with a methyl group at the 5-position .

Chemical Reactions Analysis

The reactivity of “this compound” would likely be influenced by the presence of the isoxazole ring and the sulfonamide group. Isoxazoles can undergo a variety of reactions, including nucleophilic substitutions and additions .

Scientific Research Applications

Biocatalysis in Drug Metabolism

N-((5-methylisoxazol-4-yl)methyl)-2-phenoxyethanesulfonamide is closely related to LY451395, a potent potentiator of AMPA (α-amino-3-hydroxy-5-methylisoxazole-4-propionic acid) receptors. A study by Zmijewski et al. (2006) demonstrated the application of a microbial-based biocatalytic system to produce mammalian metabolites of LY451395 for structural characterization (Zmijewski et al., 2006).

Antibacterial and Antiviral Properties

Sulfonamide derivatives, like the one , have been studied for their antibacterial and antiviral activities. A study by Özdemir et al. (2009) synthesized sulfonamide derivatives and evaluated their antibacterial activities against various bacterial strains (Özdemir et al., 2009). Chen et al. (2010) developed sulfonamide derivatives with potential antiviral activities (Chen et al., 2010).

Environmental Degradation

The environmental degradation of sulfonamides, such as sulfamethoxazole, which shares a structural moiety with this compound, has been researched. Studies by Ricken et al. (2013) and Nödler et al. (2012) explored microbial strategies and pathways for the degradation of these compounds in the environment (Ricken et al., 2013), (Nödler et al., 2012).

Pharmacological Characterization

The pharmacological characterization of related compounds, particularly their impact on AMPA receptors, was explored by Ryder et al. (2006). This study provides insights into the biochemical pathways activated by these compounds (Ryder et al., 2006).

Future Directions

The isoxazole ring is a motif found in many biologically active compounds and drugs . Therefore, “N-((5-methylisoxazol-4-yl)methyl)-2-phenoxyethanesulfonamide” and related compounds could be of interest in the development of new pharmaceuticals. Further studies would be needed to explore this potential.

Mechanism of Action

Target of Action

Compounds with similar structures have been found to interact with various receptors, including the γ-aminobutyric acid a (gabaa) and serotonin (5ht) receptors .

Mode of Action

Based on the actions of structurally similar compounds, it may interact with its targets and modulate their activity . For instance, it could potentially alter the concentrations of neurotransmitters like serotonin, thereby influencing neuronal signaling .

Biochemical Pathways

It’s plausible that it could influence pathways involving neurotransmitters like gaba and serotonin, given the actions of similar compounds .

Result of Action

Based on the actions of structurally similar compounds, it could potentially influence neuronal signaling and neurotransmitter concentrations .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of N-((5-methylisoxazol-4-yl)methyl)-2-phenoxyethanesulfonamide .

Properties

IUPAC Name |

N-[(5-methyl-1,2-oxazol-4-yl)methyl]-2-phenoxyethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O4S/c1-11-12(9-14-19-11)10-15-20(16,17)8-7-18-13-5-3-2-4-6-13/h2-6,9,15H,7-8,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUMQRLVBMVLOBN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NO1)CNS(=O)(=O)CCOC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-Acetyl-[1,4]diazepan-1-yl)-2-chloro-ethanone](/img/structure/B2970993.png)

![4-bromo-2-{(E)-[(3,4-dichlorophenyl)imino]methyl}phenol](/img/structure/B2970995.png)

![1-{7,7-Dimethyl-2,6-dioxa-9-azaspiro[4.5]decan-9-yl}-5-(1,2-dithiolan-3-yl)pentan-1-one](/img/structure/B2970997.png)

![N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B2971004.png)

![1-(4-tert-butylphenyl)-3-[3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl]urea](/img/structure/B2971010.png)

![1-Phenyl-4-{3-[3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}butane-1,4-dione](/img/structure/B2971014.png)